molecular formula C15H16ClN3O3S2 B5252075 N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5252075
M. Wt: 385.9 g/mol
InChI Key: DLOGVXOTSPMBHQ-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and thiophene

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c16-14-12(5-4-6-17-14)18-15(20)13-9-11(10-23-13)24(21,22)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGVXOTSPMBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halides, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloropyridin-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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